molecular formula C20H30ClN3O2 B565063 Dibucaine-d9 Hydrochloride CAS No. 98006-44-1

Dibucaine-d9 Hydrochloride

Cat. No. B565063
CAS RN: 98006-44-1
M. Wt: 388.984
InChI Key: IVHBBMHQKZBJEU-DTQVSDOOSA-N
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Description

Dibucaine-d9 Hydrochloride is a biochemical used for proteomics research . It is also known as Cinchocaine, an amide local anesthetic . It is among the most potent and toxic of the long-acting local anesthetics, and its current use is generally restricted to spinal and topical anesthesia .


Molecular Structure Analysis

The molecular formula of Dibucaine-d9 Hydrochloride is C20H20D9N3O2•HCl . Its average mass is 379.924 Da and its monoisotopic mass is 379.202667 Da . More detailed structural information can be found in resources like ChemSpider and the NIST Chemistry WebBook .


Physical And Chemical Properties Analysis

Dibucaine-d9 Hydrochloride has a molecular weight of 388.98 . More detailed physical and chemical properties can be found in resources like LGC Standards and ChemSpider .

Safety And Hazards

Dibucaine Hydrochloride is harmful if swallowed and may cause an allergic skin reaction. It causes serious eye damage and is toxic to aquatic life with long-lasting effects . It is recommended to avoid breathing mist, gas, or vapors, avoid contact with skin and eyes, and use personal protective equipment .

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutoxy)quinoline-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O2.ClH/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3;/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24);1H/i1D3,4D2,7D2,14D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVHBBMHQKZBJEU-DTQVSDOOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])OC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30675826
Record name 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dibucaine-d9 Hydrochloride

CAS RN

98006-44-1
Record name 2-[(~2~H_9_)Butyloxy]-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30675826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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